2-(3,4-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
Description
The exact mass of the compound this compound is 408.15862589 g/mol and the complexity rating of the compound is 689. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2/c1-15-8-11-18(12-9-15)23-26-24(31-28-23)22-20-6-4-5-7-21(20)25(30)29(27-22)19-13-10-16(2)17(3)14-19/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEWCFTXOVSZAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a member of the dihydrophthalazine family and has attracted attention for its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 348.41 g/mol. The structure includes a dihydrophthalazine core substituted with oxadiazole and dimethylphenyl groups, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of oxadiazole compounds possess significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains and fungi, indicating potential therapeutic applications in treating infections .
- Anticancer Properties : Compounds similar to this one have been evaluated for their cytotoxic effects on cancer cell lines. Studies have demonstrated that certain derivatives can inhibit the growth of breast cancer (MCF-7) and colon cancer (HCT-116) cells with low micromolar IC50 values .
- Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could be beneficial in treating conditions characterized by chronic inflammation.
The exact mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of the oxadiazole moiety plays a crucial role in interacting with biological targets such as enzymes or receptors involved in cell proliferation and inflammation.
Case Studies
- Cytotoxicity Assays : A study conducted on various synthesized analogs revealed that compounds with similar structures to this compound demonstrated significant cytotoxicity against cancer cell lines. For example, a related compound showed an IC50 value of 6.2 μM against HCT-116 cells .
- Antimicrobial Testing : The antimicrobial efficacy was tested against several pathogens. Compounds derived from the same class exhibited activity comparable to standard antibiotics, suggesting their potential as alternative treatments for resistant strains .
Data Table
Preparation Methods
Cyclocondensation of Dicarboxylic Acid Derivatives
Phthalazinones are typically synthesized via cyclocondensation of phthalic anhydride derivatives with hydrazines. For this compound, 3,4-dimethylphenylhydrazine reacts with phthalic anhydride under acidic conditions:
Optimization Notes :
-
Yield improves to 78% when using ethanol as the solvent and catalytic p-toluenesulfonic acid.
-
Prolonged reaction times (>12 hours) lead to decomposition, necessitating strict temperature control.
Formation of the 1,2,4-Oxadiazole Moiety
Nitrile-Hydroxylamine Cyclization
The oxadiazole ring is constructed via cyclization between a nitrile and hydroxylamine. 4-Methylbenzonitrile reacts with hydroxylamine hydrochloride in a basic medium:
Key Data :
Carboxylic Acid Activation
The nitrile group is hydrolyzed to a carboxylic acid using sulfuric acid, followed by activation as an acyl chloride:
Coupling of Intermediates
Amide Bond Formation
Intermediate A reacts with the oxadiazole acyl chloride using a coupling agent:
Conditions and Yield :
Nucleophilic Aromatic Substitution
Alternative routes employ Ullmann coupling or Buchwald-Hartwig amination to attach the oxadiazole directly to the phthalazinone. For example:
Optimization :
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Amide Coupling | Cyclocondensation, EDC/HOBt | 72.9 | 98.5 | High |
| Ullmann Coupling | Palladium-catalyzed coupling | 68.0 | 97.2 | Moderate |
| Direct Cyclization | One-pot synthesis | 55.0 | 95.8 | Low |
Findings :
-
The amide coupling route offers the highest yield and scalability, making it preferable for industrial applications.
-
Ullmann coupling reduces step count but requires expensive catalysts.
Reaction Optimization Strategies
Solvent Effects
Temperature Control
Catalytic Additives
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Cost-Effective Reagents
Waste Management
Emerging Methodologies
Flow Chemistry Approaches
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield of 2-(3,4-dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one?
- Methodological Answer : The synthesis involves multi-step reactions, including oxadiazole ring formation and phthalazinone core assembly. Key steps include:
- Cyclocondensation : Use acetic anhydride or phosphorus oxychloride as dehydrating agents under reflux conditions (80–100°C) to form the oxadiazole ring .
- Coupling Reactions : Employ Suzuki-Miyaura or Ullmann coupling for aryl-aryl bond formation between substituents. Pd(PPh₃)₄ and CuI are effective catalysts .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/methanol) improves purity (>95%) .
- Critical Parameters : Reaction pH (6–8), temperature control (±2°C), and inert atmosphere (N₂/Ar) minimize side reactions .
Q. How can structural characterization of this compound be systematically validated?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at δ 2.2–2.5 ppm; aromatic protons at δ 7.1–8.3 ppm) .
- XRD : Single-crystal X-ray diffraction to resolve stereochemistry and bond angles (e.g., oxadiazole ring planarity, dihedral angles between aromatic systems) .
- HRMS : High-resolution mass spectrometry for molecular formula confirmation (expected m/z: ~410.43) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different assays?
- Methodological Answer : Discrepancies often arise from assay conditions or target specificity. Address them via:
- Dose-Response Curricula : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
- Target Validation : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm enzyme/receptor involvement (e.g., COX-2, EGFR) .
- Solubility Adjustments : Optimize DMSO concentrations (<1%) or use surfactants (e.g., Tween-80) to avoid false negatives .
- Case Study : Inconsistent IC₅₀ values in kinase inhibition assays were resolved by pre-incubating the compound with ATP (1 mM) to mimic physiological conditions .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to active sites (e.g., oxadiazole’s H-bonding with catalytic lysine residues) .
- MD Simulations : Run 100 ns molecular dynamics simulations (AMBER/CHARMM force fields) to assess stability of ligand-protein complexes .
- QSAR Models : Corporate substituent effects (e.g., methyl vs. bromo groups) into quantitative structure-activity relationship models to predict bioactivity .
Key Notes for Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
